molecular formula C12H20N4OS B11083094 [1,2,4]Triazolo[4,3-a]azepine-3-thione, 2-morpholin-4-ylmethyl-2,5,6,7,8,9-hexahydro-

[1,2,4]Triazolo[4,3-a]azepine-3-thione, 2-morpholin-4-ylmethyl-2,5,6,7,8,9-hexahydro-

Cat. No.: B11083094
M. Wt: 268.38 g/mol
InChI Key: BYSDBDWTRVKFGT-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]azepine-3-thione, 2-morpholin-4-ylmethyl-2,5,6,7,8,9-hexahydro- is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a triazoloazepine core fused with a morpholinylmethyl group, making it a versatile molecule for chemical modifications and functional studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[4,3-a]azepine-3-thione, 2-morpholin-4-ylmethyl-2,5,6,7,8,9-hexahydro- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the introduction of the morpholinylmethyl group through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of production. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[4,3-a]azepine-3-thione, 2-morpholin-4-ylmethyl-2,5,6,7,8,9-hexahydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the thione group to a thiol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, [1,2,4]Triazolo[4,3-a]azepine-3-thione, 2-morpholin-4-ylmethyl-2,5,6,7,8,9-hexahydro- is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to modulate specific biological pathways makes it a potential candidate for the treatment of diseases such as cancer, infections, and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique properties make it valuable for applications in materials science and catalysis.

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[4,3-a]azepine-3-thione, 2-morpholin-4-ylmethyl-2,5,6,7,8,9-hexahydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [1,2,4]Triazolo[4,3-a]azepine derivatives: These compounds share the triazoloazepine core but differ in their substituents, leading to variations in their chemical and biological properties.

    Morpholine derivatives: Compounds with a morpholine ring exhibit similar chemical reactivity and biological activity, making them useful for comparative studies.

Uniqueness

The uniqueness of [1,2,4]Triazolo[4,3-a]azepine-3-thione, 2-morpholin-4-ylmethyl-2,5,6,7,8,9-hexahydro- lies in its combined structural features, which provide a versatile platform for chemical modifications and functional studies. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H20N4OS

Molecular Weight

268.38 g/mol

IUPAC Name

2-(morpholin-4-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thione

InChI

InChI=1S/C12H20N4OS/c18-12-15-5-3-1-2-4-11(15)13-16(12)10-14-6-8-17-9-7-14/h1-10H2

InChI Key

BYSDBDWTRVKFGT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=S)N2CC1)CN3CCOCC3

Origin of Product

United States

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